molecular formula C22H18N4O4S B10987854 Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10987854
M. Wt: 434.5 g/mol
InChI Key: RKWJIGVBZVORRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzyl and phthalazinone moieties. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and phthalic anhydride. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 5-benzyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and the mechanisms underlying its biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of 378.44 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antioxidant Activity

Research indicates that derivatives of thiazole compounds exhibit notable antioxidant properties. For instance, compounds similar in structure to this compound have shown significant free radical scavenging activity. In vitro assays demonstrated that these compounds effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

One of the critical areas of research focuses on the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism that contributes to oxidative stress. Compounds structurally related to thiazoles have been tested for their ability to inhibit XO activity. For example, certain derivatives demonstrated IC50 values ranging from 3.6 to 9.9 μM, indicating moderate to potent inhibitory effects compared to standard drugs like febuxostat . This suggests potential applications in treating conditions such as gout and hyperuricemia.

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antibacterial effects against a range of pathogenic bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Study 1: Antioxidant and Antimicrobial Evaluation

A recent study synthesized several thiazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its dual role as an antioxidant and antimicrobial agent. The compound showed a significant reduction in oxidative stress markers in cell cultures and inhibited the growth of Gram-positive bacteria effectively.

CompoundIC50 (µM)Activity
Methyl 5-benzyl...7.5Antioxidant
Methyl 5-benzyl...10.0Antimicrobial

Case Study 2: Enzyme Inhibition

In another study focusing on xanthine oxidase inhibition, methyl 5-benzyl... was compared with known inhibitors. The results indicated that this compound not only inhibited XO but also showed promising antioxidant properties that could enhance its therapeutic profile against conditions associated with oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The thiazole moiety is known to donate electrons to free radicals, thereby neutralizing them.
  • Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to the active site of xanthine oxidase, inhibiting its activity through competitive inhibition.
  • Membrane Disruption : Antimicrobial activity may result from the compound's ability to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

Properties

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H18N4O4S/c1-26-20(28)15-11-7-6-10-14(15)17(25-26)19(27)24-22-23-18(21(29)30-2)16(31-22)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,23,24,27)

InChI Key

RKWJIGVBZVORRC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.